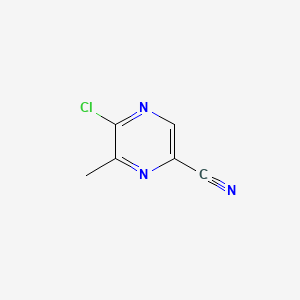

5-Chloro-6-methylpyrazine-2-carbonitrile

Descripción

5-Chloro-6-methylpyrazine-2-carbonitrile (CAS 1260672-01-2) is a halogenated pyrazine derivative with the molecular formula C₆H₄ClN₃ and a purity of ≥95% . Its structure features a pyrazine ring substituted with a chlorine atom at position 5, a methyl group at position 6, and a nitrile group at position 2. This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging the reactivity of its chloro and cyano groups for further functionalization.

Propiedades

IUPAC Name |

5-chloro-6-methylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c1-4-6(7)9-3-5(2-8)10-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCSDJITDCCGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857428 | |

| Record name | 5-Chloro-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260672-01-2 | |

| Record name | 2-Pyrazinecarbonitrile, 5-chloro-6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260672-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-methylpyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methylpyrazine-2-carbonitrile typically involves the reaction of 5-chloro-6-methylpyrazine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the compound .

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-6-methylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Oxidation: Potassium permanganate or chromium trioxide

Major Products Formed

Substitution: Formation of 5-amino-6-methylpyrazine-2-carbonitrile.

Reduction: Formation of 5-chloro-6-methylpyrazine-2-amine.

Oxidation: Formation of 5-chloro-6-methylpyrazine-2-carboxylic acid

Aplicaciones Científicas De Investigación

5-Chloro-6-methylpyrazine-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the production of agrochemicals and dyes

Mecanismo De Acción

The mechanism of action of 5-Chloro-6-methylpyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes. In cancer research, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

*Lipophilicity estimated based on substituent contributions.

Key Observations :

- The methyl group in this compound increases lipophilicity compared to 5-Chloropyrazine-2-carbonitrile, enhancing membrane permeability .

- Trifluoromethyl groups (e.g., in 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile) significantly boost lipophilicity and electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .

Activity Trends :

Stability and Handling

Actividad Biológica

5-Chloro-6-methylpyrazine-2-carbonitrile is a heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and microbiology. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by a pyrazine ring substituted with a chlorine atom at the 5-position, a methyl group at the 6-position, and a cyano group at the 2-position. This unique arrangement contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H6ClN3 |

| Molecular Weight | 171.59 g/mol |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its ability to disrupt bacterial cell walls, making it a candidate for developing new antimicrobial agents.

The antimicrobial mechanism involves inhibiting key enzymes responsible for bacterial cell wall synthesis. This disruption leads to increased permeability of the cell wall, ultimately resulting in bacterial cell death.

Case Studies

- Antibacterial Activity : In vitro studies have shown that derivatives of this compound exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values ranged from 6 to 42 µM, indicating effective antibacterial properties .

- Fungal Activity : The compound was also tested against fungal pathogens, demonstrating moderate antifungal effects. Further modifications to the structure may enhance these activities .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its potential anticancer effects. Its derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.

The anticancer activity is believed to stem from the compound's ability to interfere with cellular signaling pathways involved in tumor growth and apoptosis (programmed cell death). Specifically, it may modulate the activity of enzymes such as tyrosine kinases, which are crucial for cancer cell survival and proliferation .

Research Findings

- Cell Viability Assays : Studies have demonstrated that the compound can significantly reduce the viability of cancer cell lines at low concentrations. For example, certain derivatives exhibited IC50 values greater than 250 µM against HepG2 liver cancer cells.

- In Vivo Studies : Preliminary animal studies suggest that these compounds can inhibit tumor growth in xenograft models, further supporting their potential as therapeutic agents .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, Enterococcus faecalis | 6 - 42 µM |

| Anticancer | HepG2 cells | IC50 > 250 µM |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-6-methylpyrazine-2-carbonitrile?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazine ring. For example:

- Chlorination : Phosphoryl chloride (POCl₃) is a reagent of choice for introducing chlorine at position 5, as demonstrated in analogous pyridine derivatives .

- Methylation : Methyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation under controlled conditions.

- Carbonitrile Formation : A cyano group at position 2 may be achieved through palladium-catalyzed cyanation or substitution of a leaving group (e.g., halogen) with a cyanide source (e.g., CuCN) .

- Key Considerations : Reaction order, solvent selection (e.g., DMF for polar aprotic conditions), and temperature control are critical to avoid side reactions.

Q. How is this compound structurally characterized?

- Methodological Answer : A combination of spectroscopic and analytical techniques is used:

- NMR Spectroscopy : - and -NMR identify substituent positions and electronic environments. For example, the carbonitrile group () deshields adjacent protons .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, verifying bond angles and spatial arrangement .

Q. What is the reactivity profile of the carbonitrile group in this compound?

- Methodological Answer : The nitrile group can undergo:

- Hydrolysis : Catalyzed by acids (e.g., HCl) or bases (e.g., NaOH) to yield carboxylic acids or amides.

- Nucleophilic Addition : Reacts with Grignard reagents or amines to form ketones or amidines, respectively.

- Cyclization : Forms heterocycles (e.g., triazoles) via [2+3] cycloaddition with azides .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties, such as bond dissociation energies .

- Basis Sets : Use 6-311++G(d,p) for geometry optimization and frequency calculations.

- Applications : Predict regioselectivity in electrophilic substitution or charge distribution for drug-target interactions .

Q. What challenges arise in achieving regioselective functionalization of the pyrazine ring?

- Methodological Answer :

- Directing Effects : Electron-withdrawing groups (e.g., -Cl, -CN) deactivate specific positions. For instance, the chlorine at position 5 may direct subsequent substitutions to position 3 or 4 .

- Competing Pathways : Steric hindrance from the methyl group at position 6 may favor meta over para substitution. Computational modeling (DFT) can map transition states to optimize conditions .

Q. What are the potential pharmacological applications of this compound?

- Methodological Answer :

- Target Identification : The nitrile group can act as a hydrogen-bond acceptor, enhancing binding to enzymes (e.g., kinases) or receptors.

- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for biological targets .

- Structural Analogs : Compare with bioactive pyrazines (e.g., antimalarial or anticancer agents) to infer mechanisms .

Data Contradictions and Resolution

- Synthetic Yields : reports 68% yield for analogous nitrile-containing compounds, while cites 64% after purification. Variability may stem from solvent polarity or catalyst loading.

- Regioselectivity : Chlorination in (pyrimidines) vs. (pyrazines) shows differing positional preferences, highlighting the need for substrate-specific optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.